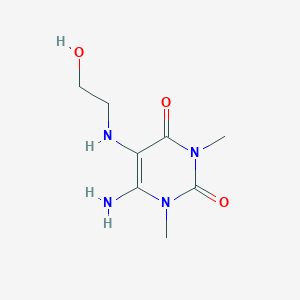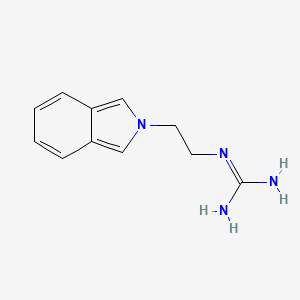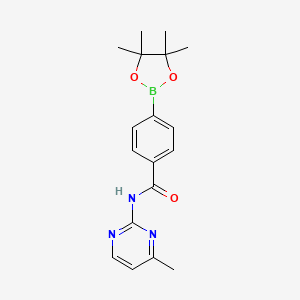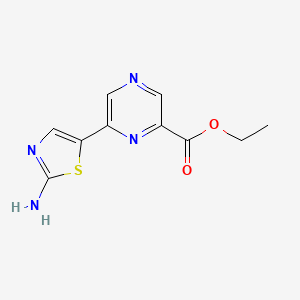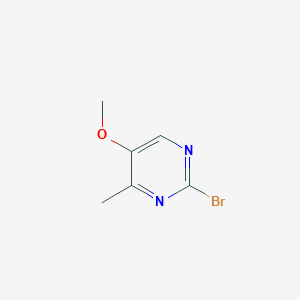
2-Bromo-5-methoxy-4-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-methoxy-4-methylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2O It is a derivative of pyrimidine, featuring a bromine atom at the second position, a methoxy group at the fifth position, and a methyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-4-methylpyrimidine typically involves the bromination of 5-methoxy-4-methylpyrimidine. One common method is the reaction of 5-methoxy-4-methylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the second position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-Bromo-5-methoxy-4-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the pyrimidine ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include reduced pyrimidine derivatives.
科学的研究の応用
2-Bromo-5-methoxy-4-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-5-methoxy-4-methylpyrimidine depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity, affecting its biological activity.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-methoxypyrimidine
- 2-Bromo-4-methylpyrimidine
- 5-Bromo-2-methylpyrimidine
Uniqueness
2-Bromo-5-methoxy-4-methylpyrimidine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new chemical entities with desired properties.
特性
分子式 |
C6H7BrN2O |
|---|---|
分子量 |
203.04 g/mol |
IUPAC名 |
2-bromo-5-methoxy-4-methylpyrimidine |
InChI |
InChI=1S/C6H7BrN2O/c1-4-5(10-2)3-8-6(7)9-4/h3H,1-2H3 |
InChIキー |
WQIVIUNMDYNTPH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



